1,3-Dimethyl-5-[(methyloxy)methyl]-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Methoxymethyl)-1,3-dimethyl-2-nitroBenzene is an organic compound with a complex structure that includes a benzene ring substituted with methoxymethyl, dimethyl, and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methoxymethyl)-1,3-dimethyl-2-nitroBenzene typically involves multiple steps, starting from commercially available precursorsThe nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration .
Industrial Production Methods
In an industrial setting, the production of 5-(methoxymethyl)-1,3-dimethyl-2-nitroBenzene may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Methoxymethyl)-1,3-dimethyl-2-nitroBenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxymethyl group can be replaced by other substituents through nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reagents such as iron and hydrochloric acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Reduction: Iron powder and hydrochloric acid.
Major Products Formed
Oxidation: Formation of 5-(methoxymethyl)-1,3-dimethyl-2-aminobenzene.
Substitution: Formation of various substituted benzene derivatives.
Reduction: Formation of 5-(methoxymethyl)-1,3-dimethyl-2-aminobenzene.
Wissenschaftliche Forschungsanwendungen
5-(Methoxymethyl)-1,3-dimethyl-2-nitroBenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-(methoxymethyl)-1,3-dimethyl-2-nitroBenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxymethyl and dimethyl groups can influence the compound’s solubility, stability, and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Methoxymethyl)-1,3-dimethyl-4-nitrobenzene
- 4-(Methoxymethyl)-1,3-dimethyl-2-nitrobenzene
- 5-(Methoxymethyl)-1,3-dimethyl-2-aminobenzene
Uniqueness
5-(Methoxymethyl)-1,3-dimethyl-2-nitroBenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C10H13NO3 |
---|---|
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
5-(methoxymethyl)-1,3-dimethyl-2-nitrobenzene |
InChI |
InChI=1S/C10H13NO3/c1-7-4-9(6-14-3)5-8(2)10(7)11(12)13/h4-5H,6H2,1-3H3 |
InChI-Schlüssel |
JWLRPVAISGWCBF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.